molecular formula C13H16ClFN2O B14903434 N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide

N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide

Cat. No.: B14903434
M. Wt: 270.73 g/mol
InChI Key: IDXAHZSWRVEIIX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide is a synthetic acetamide derivative characterized by a 5-chloro-2-fluorophenyl group attached to the nitrogen atom of the acetamide backbone and a cyclopentylamino substituent at the α-carbon position. The compound’s molecular formula is C₁₃H₁₅ClFNO, with a calculated molecular weight of 255.72 g/mol. Potential applications may include antimicrobial or pharmacological activities, though specific biological data remain unreported in the available literature.

Properties

Molecular Formula

C13H16ClFN2O

Molecular Weight

270.73 g/mol

IUPAC Name

N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide

InChI

InChI=1S/C13H16ClFN2O/c14-9-5-6-11(15)12(7-9)17-13(18)8-16-10-3-1-2-4-10/h5-7,10,16H,1-4,8H2,(H,17,18)

InChI Key

IDXAHZSWRVEIIX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC(=O)NC2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Direct Acylation of 5-Chloro-2-Fluoroaniline

The most straightforward method involves reacting 5-chloro-2-fluoroaniline with 2-(cyclopentylamino)acetyl chloride. This route parallels the synthesis of structurally related acetamides, such as the antituberculosis intermediate described by Liu et al., where a fluorophenylacetamide was prepared via acylation.

Procedure :

  • Preparation of 2-(Cyclopentylamino)Acetyl Chloride :
    Cyclopentylamine is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, followed by stirring for 4 hours. Excess triethylamine neutralizes HCl, as demonstrated in the synthesis of tefluthrin intermediates.
  • Acylation Reaction :
    5-Chloro-2-fluoroaniline (1.0 equiv) is added to the acid chloride in DCM with triethylamine (1.2 equiv). The mixture is stirred at room temperature for 12 hours, yielding the crude product. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves ~72% purity, requiring recrystallization from methanol/ethyl acetate (15:1) for >95% purity.

Challenges :

  • Steric hindrance from the cyclopentyl group may reduce reaction efficiency.
  • Competing side reactions, such as over-acylation, necessitate controlled stoichiometry.

Nucleophilic Substitution of 2-Chloro-N-(5-Chloro-2-Fluorophenyl)Acetamide

This two-step method involves synthesizing 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide followed by displacement with cyclopentylamine. Analogous substitutions are documented in herbicide syntheses, where chloroacetamides react with sulfonamides.

Procedure :

  • Synthesis of 2-Chloro-N-(5-Chloro-2-Fluorophenyl)Acetamide :
    5-Chloro-2-fluoroaniline is acylated with chloroacetic anhydride in toluene at 80°C for 6 hours, yielding 85–90% crude product.
  • Amination with Cyclopentylamine :
    The chloroacetamide (1.0 equiv) is reacted with cyclopentylamine (1.5 equiv) in dimethylformamide (DMF) at 100°C for 24 hours. Post-reaction, DMF is removed under vacuum, and the residue is purified via flash chromatography (ethyl acetate/hexane, 1:1), achieving 65–70% yield.

Optimization Insights :

  • Elevated temperatures (100°C) and polar aprotic solvents (DMF) enhance nucleophilic displacement rates.
  • Excess cyclopentylamine ensures complete substitution, minimizing residual starting material.

Reductive Amination Pathway

A less common but versatile approach involves reductive amination of 2-oxo-N-(5-chloro-2-fluorophenyl)acetamide with cyclopentylamine. This method mirrors the synthesis of benzodiazepine precursors, where ketones are reductively aminated.

Procedure :

  • Synthesis of 2-Oxo-N-(5-Chloro-2-Fluorophenyl)Acetamide :
    5-Chloro-2-fluoroaniline is reacted with ethyl glyoxylate in ethanol, followed by hydrolysis with 2M HCl to yield the ketoamide.
  • Reductive Amination :
    The ketoamide (1.0 equiv) is mixed with cyclopentylamine (1.2 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 25°C for 48 hours. The product is extracted with DCM and purified via recrystallization (methanol/water, 4:1), yielding 55–60%.

Limitations :

  • Moderate yields due to competing imine formation.
  • Requires stringent pH control (pH 6–7) to optimize reducing conditions.

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantages Disadvantages
Direct Acylation 70–75% >95% Short reaction time; minimal byproducts Requires acid chloride synthesis
Nucleophilic Substitution 65–70% 90–92% Scalable; uses commercial intermediates High-temperature conditions
Reductive Amination 55–60% 85–88% Avoids hazardous acid chlorides Low yield; pH sensitivity

Key Observations :

  • Direct acylation offers the highest yield and purity but necessitates handling corrosive acid chlorides.
  • Nucleophilic substitution is preferred for industrial-scale production due to readily available starting materials.

Reaction Mechanism and Stereochemical Considerations

The direct acylation and nucleophilic substitution routes proceed via classical amide bond formation mechanisms:

  • Acylation : Attack of the aniline’s lone pair on the electrophilic carbonyl carbon of the acid chloride, followed by HCl elimination.
  • Substitution : Bimolecular nucleophilic substitution (SN2) at the chloroacetamide’s α-carbon, facilitated by the polar aprotic solvent.

Stereochemical Outcomes :

  • The cyclopentylamino group introduces a chiral center at the acetamide’s α-carbon. Racemization is minimized by avoiding strong bases or prolonged heating.

Industrial-Scale Optimization Strategies

Solvent Selection

  • Dichloromethane (DCM) : Ideal for acylation due to its low nucleophilicity and high volatility.
  • Dimethylformamide (DMF) : Enhances substitution rates but complicates solvent recovery.

Catalytic Additives

  • Triethylamine : Neutralizes HCl in acylation, improving reaction kinetics.
  • Sodium Iodide (NaI) : Accelerates nucleophilic substitutions via the “Finkelstein effect”.

Purification Techniques

  • Recrystallization : Methanol/ethyl acetate (15:1) achieves high purity but risks product loss.
  • Flash Chromatography : Efficient for lab-scale purification but costly for industrial use.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate signaling pathways, inhibit enzyme activity, or alter cellular processes to exert its effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Weight (g/mol) N-Phenyl Substituents Acetamide Substituent Notable Properties/Activities
N-(5-chloro-2-fluorophenyl)-2-(cyclopentylamino)acetamide 255.72 5-Cl, 2-F Cyclopentylamino Hypothesized moderate solubility due to bulky cyclopentyl group
N-(5-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide 277.72 5-Cl, 2-Me 2-Fluorophenyl Lower solubility (lipophilic substituents)
2-((5-((2-chlorophenyl)...)acetamide (CPA) >350 (estimated) 2-Cl Thieno-pyridine-oxadiazole Theoretical HOMO-LUMO gap: 4.5 eV
Naphtho[2,1-b]furan derivatives ~350–400 Nitro, benzylidenehydrazinyl Naphtho-furan Antibacterial activity (in vitro)

Key Observations :

  • However, this may reduce aqueous solubility relative to polar groups like hydroxy or amido substituents in Pharmacopeial compounds (e.g., ).
  • Electronic Properties : The 5-chloro-2-fluorophenyl group combines electron-withdrawing Cl and F atoms, likely lowering the HOMO-LUMO gap compared to purely chlorinated analogs like CPA (4.5 eV ). This could enhance reactivity in charge-transfer interactions.

Q & A

Q. What causes variability in biological assay results across research groups?

  • Factors :
  • Cell Line Differences : Use standardized cell lines (e.g., ATCC-certified) and passage numbers.
  • Assay Conditions : Control pH, serum concentration, and incubation time. Validate with positive controls (e.g., doxorubicin for cytotoxicity).

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